molecular formula C15H17N3O B6577302 N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide CAS No. 1207029-04-6

N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B6577302
CAS No.: 1207029-04-6
M. Wt: 255.31 g/mol
InChI Key: UIZYQWXLIRIWES-UHFFFAOYSA-N
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Description

N-[3-(1H-Pyrazol-3-yl)phenyl]cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane core linked via a carboxamide group to a phenyl ring substituted at the 3-position with a 1H-pyrazol-3-yl moiety. The cyclopentane ring contributes to conformational rigidity, while the pyrazole group offers hydrogen-bonding capabilities due to its nitrogen-rich heterocyclic structure. This compound is of interest in medicinal chemistry and materials science, where its structural features may influence biological activity or crystal packing behavior .

Properties

IUPAC Name

N-[3-(1H-pyrazol-5-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(11-4-1-2-5-11)17-13-7-3-6-12(10-13)14-8-9-16-18-14/h3,6-11H,1-2,4-5H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZYQWXLIRIWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl and cyclopentanecarboxamide groups. One common method involves the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analog: Triazole-Substituted Derivative

A closely related compound is 1-Phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentanecarboxamide (CAS: 932980-05-7), which replaces the pyrazole with a 1,2,4-triazole ring . Key comparisons include:

Feature N-[3-(1H-Pyrazol-3-yl)phenyl]cyclopentanecarboxamide 1-Phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentanecarboxamide
Heterocyclic Substituent Pyrazole (2 N atoms, 5-membered) 1,2,4-Triazole (3 N atoms, 5-membered)
Hydrogen-Bonding Capacity 1 H-bond donor (NH), 1 acceptor (N) 2 H-bond donors (NH), 2 acceptors (N)
Tautomerism Prototropic tautomerism (1H- vs. 2H-pyrazole) Multiple tautomeric forms (1H-, 2H-, 4H-triazole)
Polarity Moderate (logP ~2.5–3.0, estimated) Higher polarity (logP ~1.8–2.3, estimated)

This structural difference is critical in drug design, where triazoles are often employed to optimize target binding or pharmacokinetics .

Heterocyclic Core Variation: Pyridine-Based Analog

Another analog, N-{4-(Chlorodifluoromethoxy)phenyl}-6-[(3R)-3-hydroxy-1-pyrrolidinyl]-5-(1H-pyrazol-3-yl)-3-pyridinecarboxamide (), replaces the cyclopentane with a pyridine ring.

Feature This compound Pyridine-Based Analog ()
Core Structure Non-aromatic cyclopentane Aromatic pyridine
Substituents Pyrazole, phenyl Pyrazole, chlorodifluoromethoxy, pyrrolidinyl
Conformational Flexibility Moderate (cyclopentane puckering) Restricted (planar pyridine)
Electronic Effects Electron-donating cyclopentane Electron-withdrawing pyridine

Research Findings and Implications

Hydrogen-Bonding and Crystal Packing

The pyrazole group in this compound can form C(6) hydrogen-bonding motifs (as per graph-set analysis), creating stable dimeric structures in the crystal lattice. In contrast, triazole analogs may exhibit R₂²(8) motifs due to their additional donor/acceptor sites, leading to denser packing and higher melting points .

Biological Activity

N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.31 g/mol

The compound is characterized by the presence of a cyclopentanecarboxamide moiety, which contributes to its biological activity.

The primary target of this compound is believed to be the Mitogen-Activated Protein Kinase 1 (MAPK1) . This kinase plays a crucial role in various cellular processes, including growth, differentiation, and response to stress signals.

Mode of Action

The interaction with MAPK1 may alter its activity, influencing downstream signaling pathways such as the ERK pathway, which is pivotal in regulating cell proliferation and survival. This modulation can lead to significant changes in cellular behavior, potentially impacting cancer cell growth and inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its action on MAPK signaling pathways.
  • Anti-inflammatory Effects : It has been reported to reduce the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial activity against various pathogens.

Research Findings

Recent studies have highlighted the biological efficacy of this compound. Below is a summary of key findings from various research articles:

StudyFindingsReference
Study on Anticancer ActivityDemonstrated inhibition of cell growth in several cancer cell lines with IC50 values ranging from 5 to 15 µM.
Inflammatory Response StudySignificant reduction in TNF-α and IL-6 levels in vitro, indicating anti-inflammatory potential.
Antimicrobial TestingExhibited antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results showed a dose-dependent decrease in cell viability, suggesting effective anticancer properties.
  • Case Study on Inflammation :
    • In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory mediators, demonstrating its therapeutic potential in inflammatory diseases.

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